Superior Anticancer Potency of the Aroyl-Substituted Scaffold vs. Non-Aroyl Analogs
The target compound belongs to a series of ten benzothiazole-piperazine derivatives. In a direct head-to-head comparison within this series, aroyl-substituted compounds (1h and 1j) were explicitly identified as the most active derivatives against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, outperforming all other non-aroyl substituted analogs [1].
| Evidence Dimension | In vitro cytotoxic potency ranking |
|---|---|
| Target Compound Data | Ranked among the most active (aroyl-substituted series, compounds 1h and 1j) |
| Comparator Or Baseline | Non-aroyl substituted benzothiazole-piperazine derivatives |
| Quantified Difference | Qualitatively superior; only aroyl-substituted compounds identified as 'most active' |
| Conditions | Sulphorhodamine B assay; HUH-7, MCF-7, HCT-116 cell lines |
Why This Matters
This establishes the aroyl-substituted benzothiazole-piperazine scaffold as a privileged chemotype for anticancer activity, directly impacting the selection of this compound for oncology-focused procurement.
- [1] Gurdal, E. E., Buclulgan, E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry, 15(3), 382–389. View Source
